molecular formula C20H20ClF4N3OS B6480821 N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1216510-98-3

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B6480821
CAS No.: 1216510-98-3
M. Wt: 461.9 g/mol
InChI Key: LWTPHSYIARSCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzamide derivative featuring a 6-fluoro-1,3-benzothiazol-2-yl moiety and a 3-(trifluoromethyl)benzoyl group. The dimethylaminopropyl chain introduces a cationic tertiary amine, which is protonated in its hydrochloride salt form. The molecular formula is C₂₃H₂₂ClF₄N₃OS, with a molecular weight of 516.96 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzothiazole core is associated with biological activity in medicinal chemistry contexts, such as kinase inhibition or antimicrobial effects .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F4N3OS.ClH/c1-26(2)9-4-10-27(19-25-16-8-7-15(21)12-17(16)29-19)18(28)13-5-3-6-14(11-13)20(22,23)24;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTPHSYIARSCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzothiazole-containing amides. Below is a detailed comparison with structurally analogous compounds based on substituent variations, physicochemical properties, and experimental insights from the evidence:

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Key Substituents Key Differences
N-[3-(Dimethylamino)propyl]-N-(6-fluoro-2-benzothiazolyl)-3,4-dimethoxybenzamide hydrochloride () C₂₁H₂₅ClFN₃O₃S 3,4-Dimethoxybenzamide Replaces trifluoromethyl with methoxy groups; reduced lipophilicity (~logP: 2.1 vs. 3.5) .
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide () C₁₇H₁₃F₃N₂O₂S Acetamide backbone, 3-methoxyphenyl Acetamide instead of benzamide; shorter chain may reduce binding affinity .
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride () C₂₂H₂₆ClFN₃OS 3-Phenylpropanamide Propanamide spacer instead of benzamide; alters steric interactions .

Physicochemical and Spectroscopic Comparisons

  • NMR Analysis : highlights that substituent positions (e.g., trifluoromethyl vs. methoxy) induce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating altered electronic environments. These shifts correlate with steric and electronic effects of substituents .
  • Salt Forms : The hydrochloride salt improves solubility in polar solvents compared to free bases, a feature shared with analogues in and .

ADMET Considerations

  • Metabolic Stability : The trifluoromethyl group reduces CYP450-mediated metabolism, as seen in , where diverse compounds with electron-withdrawing groups showed prolonged half-lives .

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